4-Amino-4'-(N,N-dimethylamino)stilbene
Overview
Description
4-Amino-4’-(N,N-dimethylamino)stilbene, also known as N,N-Dimethyl-4,4’-stilbenediamine, is a chemical compound with the molecular formula C16H18N2 . It may be used as a proton/acid indicator and physical chemistry probe to study state energy and photoexcitation dynamics of molecules .
Molecular Structure Analysis
The molecular structure of 4-Amino-4’-(N,N-dimethylamino)stilbene consists of a stilbene backbone with an amino group and a dimethylamino group at the 4 and 4’ positions respectively . The molecular weight of this compound is 238.33 .Physical And Chemical Properties Analysis
4-Amino-4’-(N,N-dimethylamino)stilbene is a solid at 20 degrees Celsius . It has a molecular weight of 238.33 . The compound should be stored under inert gas and away from sources of ignition .Scientific Research Applications
Fluorescence Enhancement and Photochemical Behavior
The study by Yang, Chiou, and Liau (2002) highlights the fluorescence enhancement of trans-4-aminostilbene derivatives through N-phenyl substitutions, revealing a significant "amino conjugation effect." This effect is attributed to a more planar ground-state geometry around the nitrogen atom, leading to a red shift in the absorption and fluorescence spectra and a decrease in photoisomerization quantum yields at room temperature, contrasting with behaviors observed in unconstrained monosubstituted trans-stilbenes (Yang, Chiou, & Liau, 2002).
Structural and Spectroscopic Analysis
Solovyeva et al. (2019) conducted a structural and spectroscopic analysis of three amino derivatives of trans-stilbene, supported by DFT calculations. This study provides new insights into the properties of stilbenes, showing that the molecular structures include a practically planar stilbene moiety with almost coplanar amino groups, useful for applications in materials science and biomedical research (Solovyeva et al., 2019).
Alzheimer's Disease Imaging Agents
Ono et al. (2003) synthesized and evaluated a series of stilbene derivatives targeting amyloid plaques in Alzheimer's disease. The derivatives, including 4-N,N-dimethylamino-4'-methoxy and corresponding 4-N-monomethylamino-, 4'-hydroxy stilbenes, showed high binding affinities towards Abeta aggregates, suggesting their potential as diagnostic imaging agents for mapping amyloid plaques in Alzheimer's disease patients (Ono et al., 2003).
Nonlinear Optical Properties
The nonlinear optical properties of symmetrically substituted stilbenes, including studies on the synthesis and characterization of new organic dyes DMAHAS and DMANHAS, have been explored. These studies investigate the linear absorption, single-photon-induced fluorescence, and two-photon-induced fluorescence, contributing valuable information to the development of materials for optical applications (Yan, 2003).
Chemical Engineering of Fluorescence Dyes
Research by Letard, Lapouyade, and Rettig (1993) on the chemical engineering of fluorescence dyes, including 4-(N, N-dimethylamino)stilbene, has provided insights into solvatochromism and the design of fluorescence probes for calcium sensing, demonstrating the significant potential of these compounds in fluorescence applications (Letard, Lapouyade, & Rettig, 1993).
properties
IUPAC Name |
4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,17H2,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHSJPKVJSMRDX-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4'-(N,N-dimethylamino)stilbene | |
CAS RN |
22525-43-5 | |
Record name | Benzenamine, 4-[2-(4-aminophenyl)ethenyl]-N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Amino-4'-(N,N-dimethylamino)stilbene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.